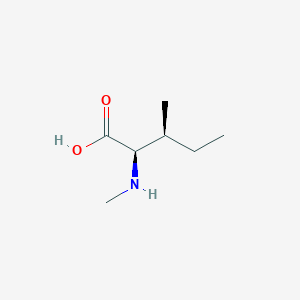
D-Alloisoleucine, N-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“D-Alloisoleucine, N-methyl-” is a derivative of D-Alloisoleucine . D-Alloisoleucine is an amino acid with the formula CH3CH2CH(CH3)CH(NH2)CO2H . It exists as two enantiomers, of which the L derivative occurs naturally .
Molecular Structure Analysis
The molecular structure of D-Alloisoleucine can be analyzed using 1H and 13C NMR spectrometric analysis . This method permits differentiation of isoleucine and allo-isoleucine residues by inspection of the chemical shift and coupling constants of the signals associated with the proton and carbon at the α-stereocentre .Physical And Chemical Properties Analysis
D-Alloisoleucine is a solid at 20 degrees Celsius . Its molecular formula is C6H13NO2 and its molecular weight is 131.18 .Wissenschaftliche Forschungsanwendungen
Synthesis and Transformation
D-alloisoleucine has been synthesized from L-isoleucine and (S)-2-methylbutan-1-ol, with potential applications in creating gamma-amino acids like isostatine. The process involved stereospecific inversion and epimerization of L-isoleucine, highlighting the compound's utility in complex chemical syntheses (Lloyd-Williams, Gonzalez, Jou, Giralt, & Monerris, 1994).
Biogenetic Origins and Antibiotic Synthesis
Investigations into the biogenetic origins of N-methyl-δ-methyl-L-isoleucine residues in etamycin and triostin C suggest D-alloisoleucine results from L-isoleucine epimerization, which is crucial for understanding the biosynthesis of microbial peptides (Walker, Bodanszky, & Perlman, 1970). Additionally, studies with 14C-labeled isoleucine stereoisomers established the role of L-alloisoleucine, D-alloisoleucine, and D-isoleucine as precursors in actinomycin biosynthesis, highlighting its importance in the production of antibiotic peptides (Yajima, Mason, & Katz, 1976).
Structural Studies
D-alloisoleucine's structural characteristics have been extensively studied. For instance, the molecular structure of D-alloisoleucine hydrochloride monohydrate was determined, providing insights into its orthorhombic crystal structure and common structural features, crucial for understanding its behavior in various applications (Varughese & Srinivasan, 1976).
Applications in Palaeotemperature Indication
The racemization reaction of isoleucine, producing D-alloisoleucine, has been used in geochronology. This process is significant in dating fossil bones and understanding Pleistocene deposits, making D-alloisoleucine a valuable tool in paleoclimatology and archaeology (Bada, Protsch, & Schroeder, 1973).
Safety and Hazards
Eigenschaften
IUPAC Name |
(2R,3S)-3-methyl-2-(methylamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-4-5(2)6(8-3)7(9)10/h5-6,8H,4H2,1-3H3,(H,9,10)/t5-,6+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPIYJQBLVDRRI-NTSWFWBYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H](C(=O)O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 6-bromo-2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2610301.png)
![Methyl (1-{[(2-nitrobenzoyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate](/img/structure/B2610303.png)

![[4-[(Z)-2-Cyano-3-(2-methoxyethylamino)-3-oxoprop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate](/img/structure/B2610305.png)



![Methyl 7-(aminomethyl)-6-oxaspiro[3.5]nonane-2-carboxylate;hydrochloride](/img/structure/B2610309.png)
![2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N,N-dimethyl-3-oxobutanamide](/img/structure/B2610312.png)



![4-[4-(4-Fluorophenyl)piperazinyl]-5-(4-methylphenyl)thiopheno[2,3-d]pyrimidine](/img/structure/B2610323.png)

